

A Technical Guide to 2-Chloro-3-nitropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3-nitropyridine

Cat. No.: B3424382

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitropyridine is a key heterocyclic organic compound that serves as a vital building block in the synthesis of a wide range of functional molecules.^[1] With the chemical formula $C_5H_3ClN_2O_2$, this yellow crystalline solid is characterized by a pyridine ring substituted with both a chlorine atom and a nitro group.^{[2][3]} The electron-withdrawing nature of the nitro group and the presence of a reactive chlorine atom make **2-chloro-3-nitropyridine** a versatile intermediate in the development of pharmaceuticals, agrochemicals, and dyes.^[4] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its applications in drug development.

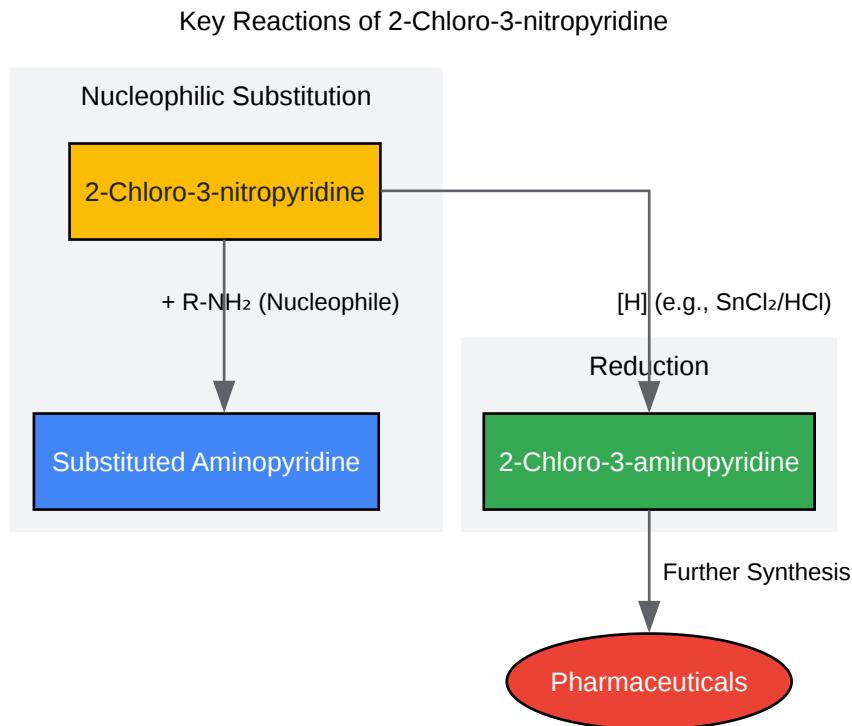
Physical and Chemical Properties

2-Chloro-3-nitropyridine is a yellow crystalline powder at room temperature.^{[5][6]} It is sparingly soluble in water but shows better solubility in organic solvents.^{[2][7]} Key physical and chemical properties are summarized in the table below.

Property	Value	References
Molecular Formula	C ₅ H ₃ ClN ₂ O ₂	[8]
Molecular Weight	158.54 g/mol	[8]
CAS Number	5470-18-8	[8]
Appearance	Yellow crystalline powder	[2][5]
Melting Point	100-103 °C	[5][6][7]
Boiling Point	260.3 ± 20.0 °C (Predicted)	[7]
Density	1.66 g/cm ³ (Rough Estimate)	[7]
Flash Point	185 °C	[7]
Water Solubility	Insoluble/Sparingly soluble	[2][7][9]
Storage Temperature	Room Temperature, in a dry, dark place	[7]
InChI	InChI=1S/C5H3ClN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H	[8]
SMILES	C1=CC(=C(N=C1)Cl)--INVALID-LINK--[O-]	[8]

Spectral Data

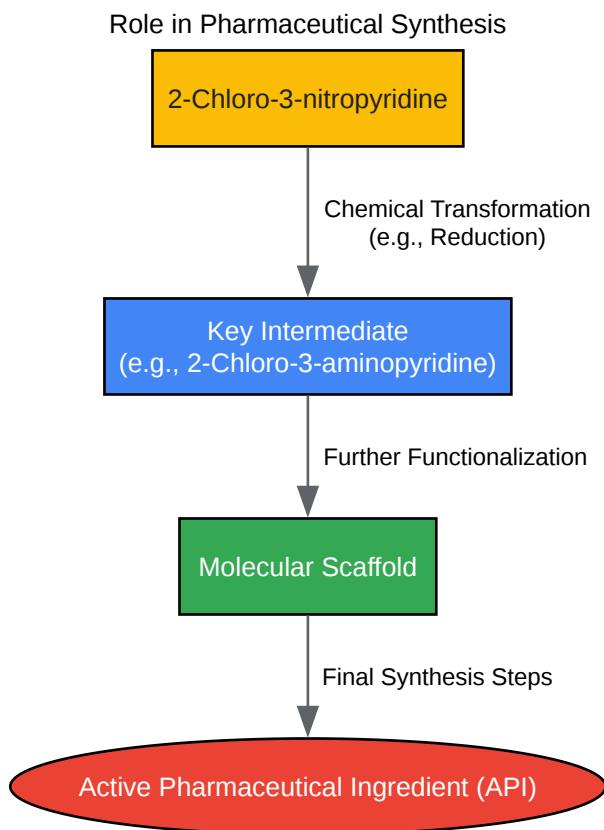
- ¹H NMR (300 MHz, Acetone-d₆): δ 8.70 (dd, J=4.8, 1.7 Hz, 1H), 8.47 (dd, J=8.0, 1.7 Hz, 1H), 7.73 (dd, J=8.0, 4.8 Hz, 1H).[2]
- ¹H NMR (89.56 MHz, CDCl₃): δ 8.64, 8.25, 7.51.[2]
- ¹³C NMR: Spectral data is available and can be accessed through chemical databases.[2]
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the nitro group and the chloro-substituted pyridine ring. Data is available from the NIST WebBook and other spectral databases.[4]


- Mass Spectrometry (Electron Ionization): The mass spectrum shows a molecular ion peak at m/z 158. Key fragment ions are observed at m/z 112 and 76.[7]

Chemical Reactivity and Applications

The reactivity of **2-chloro-3-nitropyridine** is dominated by the two functional groups on the pyridine ring. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the nitro group at the 3-position can be readily reduced to an amino group.

These reactions make it a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, it is a precursor for the synthesis of 2-chloro-3-aminopyridine, which is an important intermediate for drugs like the anti-ulcer medication Pirenzepine and certain anti-AIDS drugs.[1]


The following diagram illustrates the key reaction pathways of **2-chloro-3-nitropyridine**.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways of **2-Chloro-3-nitropyridine**.

The role of **2-chloro-3-nitropyridine** as a versatile building block in drug development is summarized in the logical workflow below.

[Click to download full resolution via product page](#)

Caption: Logical workflow of **2-Chloro-3-nitropyridine** in drug development.

Experimental Protocols

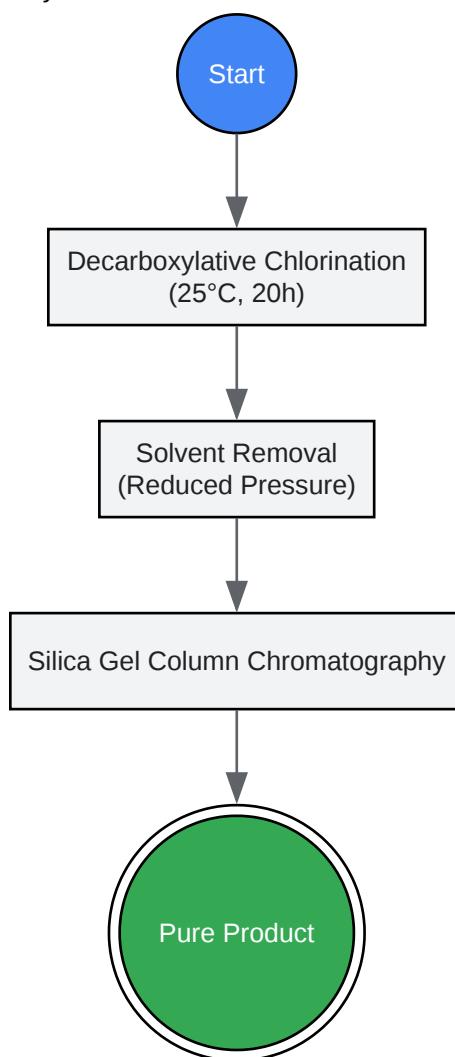
Synthesis of 2-Chloro-3-nitropyridine

A common laboratory-scale synthesis involves the decarboxylative chlorination of 3-nitropyridine-2-carboxylic acid.^[2]

Materials:

- 3-nitropyridine-2-carboxylic acid
- Sodium carbonate
- Sodium chloride
- tert-Butyl hypochlorite
- Dichloromethane (CH_2Cl_2)
- Petroleum ether
- Ethyl acetate
- Silica gel

Procedure:


- In a 25 mL Schlenk flask, combine 3-nitropyridine-2-carboxylic acid (0.3 mmol), sodium carbonate (0.6 mmol), sodium chloride (0.3 mmol), and tert-butyl hypochlorite (0.3 mmol).
- Add 3 mL of dichloromethane to the flask.
- Place the reaction mixture in an oil bath at 25 °C and stir for 20 hours.
- After the reaction is complete, remove the solvent under reduced pressure.
- The crude product is then purified by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system to yield **2-chloro-3-nitropyridine**.

Purification

- Column Chromatography: As described in the synthesis protocol, silica gel chromatography with a petroleum ether/ethyl acetate gradient is effective for purification.
- Sublimation: For higher purity, continuous sublimation at 50-60 °C under a vacuum of 0.1 mm Hg can be performed.[\[7\]](#)

The general workflow for the synthesis and purification is depicted below.

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2-Chloro-3-nitropyridine**.

Analysis

Standard analytical techniques are used to confirm the identity and purity of **2-chloro-3-nitropyridine**.

- High-Performance Liquid Chromatography (HPLC): Purity is often assessed by HPLC. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water, often with a modifier like formic acid. Detection is typically performed using a UV detector.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or Acetone- d_6) in a 5 mm NMR tube.
 - Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Infrared (IR) Spectroscopy:
 - Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
- Mass Spectrometry (MS):
 - Sample Preparation: For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. For LC-MS (ESI), dissolve in a mixture of acetonitrile and water.
 - Acquisition: Analyze using a GC-MS with electron ionization (EI) or an LC-MS with electrospray ionization (ESI). Typical EI energy is 70 eV.

Safety and Handling

2-Chloro-3-nitropyridine is a hazardous substance and should be handled with appropriate safety precautions.

- Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[\[5\]](#)[\[10\]](#) It may also cause respiratory irritation.[\[5\]](#)

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.^[5] Use in a well-ventilated area and avoid breathing dust.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.^{[2][3]} Keep the container tightly sealed.

Conclusion

2-Chloro-3-nitropyridine is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical agents. A thorough understanding of its physical and chemical properties, reactivity, and proper handling procedures is essential for its effective and safe use in a research and development setting. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-3-nitropyridine [webbook.nist.gov]
- 2. 2-Chloro-3-nitropyridine(5470-18-8) ^{13}C NMR [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Chloro-3-nitropyridine [webbook.nist.gov]
- 5. 2-Chloro-3-nitropyridine [webbook.nist.gov]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. 2-Chloro-3-nitropyridine | C5H3CIN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-3-nitropyridine [webbook.nist.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]

- To cite this document: BenchChem. [A Technical Guide to 2-Chloro-3-nitropyridine: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3424382#physical-and-chemical-properties-of-2-chloro-3-nitropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com